molecular formula C17H13F4NO5S3 B2571732 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 896330-16-8

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2571732
CAS No.: 896330-16-8
M. Wt: 483.47
InChI Key: BOXADTSKGXEUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of fluorine, furan, thiophene, and sulfonamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO5S3/c18-13-6-5-11(9-12(13)17(19,20)21)30(25,26)22-10-15(14-3-1-7-27-14)29(23,24)16-4-2-8-28-16/h1-9,15,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXADTSKGXEUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.